molecular formula C15H20N2O5 B2554246 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034537-89-6

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2554246
CAS No.: 2034537-89-6
M. Wt: 308.334
InChI Key: JGFBDARBZJDSKT-UHFFFAOYSA-N
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Description

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound characterized by a 2,5-dimethylfuran-3-carboxamide core linked to a 2,5-dioxopyrrolidin-1-yl group via an ethoxyethyl spacer. The 2,5-dioxopyrrolidin-1-yl (N-hydroxysuccinimide, NHS) ester is a reactive moiety widely used in bioconjugation chemistry for forming stable amide bonds with primary amines under mild conditions . The ethoxyethyl chain enhances solubility and flexibility, facilitating interactions with biomolecules.

This compound’s synthesis typically involves coupling activated carboxyl intermediates with NHS esters. For instance, describes a related synthesis using DCC (N,N'-dicyclohexylcarbodiimide) and NHS to activate carboxyl groups, a method applicable to the target compound’s preparation . Applications span drug delivery, protein modification, and polymer chemistry, leveraging its NHS ester reactivity.

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-10-9-12(11(2)22-10)15(20)16-5-7-21-8-6-17-13(18)3-4-14(17)19/h9H,3-8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFBDARBZJDSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCOCCN2C(=O)CCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of the pyrrolidine-2,5-dione intermediate. This intermediate is then reacted with ethylene glycol derivatives under controlled conditions to introduce the ethoxyethyl group. The final step involves the coupling of this intermediate with 2,5-dimethylfuran-3-carboxylic acid to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are often employed to monitor the progress of the reaction and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s properties .

Scientific Research Applications

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which play a crucial role in various physiological processes. This inhibition can lead to anticonvulsant and analgesic effects .

Comparison with Similar Compounds

Table 1. Comparative Analysis of NHS Ester-Containing Compounds

Compound Name Molecular Weight (g/mol) Linker Type Reactive Group Key Application
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide ~350 (estimated) Ethoxyethyl NHS ester Small-molecule conjugation
Sulfo-SMCC 436.38 Cyclohexane-PEG NHS ester + maleimide Protein crosslinking
NHS-PEG4-Maleimide 525.51 PEG4 NHS ester + maleimide Antibody-drug conjugates
Benzyl NHS ester 217.22 None NHS ester Peptide synthesis

Limitations and Innovations

  • Solubility : Less hydrophilic than Sulfo-NHS esters, limiting use in aqueous reactions without co-solvents.
  • Innovation: The furan-carboxamide structure offers a unique scaffold for targeting enzymes or receptors with aromatic-binding pockets, as explored in furan-based drug design.

Biological Activity

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide, a compound derived from the pyrrolidine family, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C13H17N3O4S
  • Molecular Weight : 311.3568 g/mol
  • CAS Number : 2034538-61-7
  • IUPAC Name : N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-4-methyl-1,3-thiazole-5-carboxamide

Anticonvulsant Activity

Research indicates that compounds related to this compound exhibit significant anticonvulsant properties. A study highlighted the effectiveness of hybrid pyrrolidine derivatives in various seizure models:

CompoundED50 (mg/kg)Model
Compound 2223.7Maximal Electroshock (MES)
Compound 2222.46 Hz (32 mA) Seizures
Compound 2259.4Pentylenetetrazole-induced Seizures

These compounds demonstrated broad-spectrum activity with mechanisms likely involving the inhibition of sodium/calcium currents and antagonism of TRPV1 receptors .

Antinociceptive Activity

In addition to anticonvulsant effects, the compound exhibits antinociceptive properties. In vivo studies have shown efficacy in reducing pain responses in models such as:

  • Formalin-induced tonic pain
  • Capsaicin-induced neurogenic pain
  • Oxaliplatin-induced neuropathic pain

The pharmacological profile suggests a multifaceted mechanism that could be beneficial for treating neuropathic pain conditions .

The mechanisms underlying the biological activities of this compound involve multiple targets:

  • Sodium Channel Inhibition : Reduces neuronal excitability.
  • Calcium Current Modulation : Alters neurotransmitter release.
  • TRPV1 Receptor Antagonism : Mitigates pain signaling pathways.

These actions collectively contribute to its anticonvulsant and analgesic effects .

Case Studies and Research Findings

Recent studies have focused on the development of hybrid compounds incorporating structural elements from established antiepileptic drugs. These hybrids were tested across various animal models to evaluate their efficacy:

  • A notable study found that compound 33 (related to the target compound) showed significant anticonvulsant activity with lower ED50 values compared to traditional medications .

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